![molecular formula C12H26N2O2 B2603573 tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate CAS No. 1936003-79-0](/img/structure/B2603573.png)

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

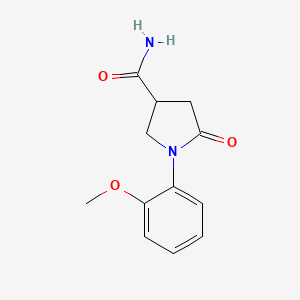

“tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate” is a chemical compound with the CAS Number: 1936003-79-0 . It has a molecular weight of 230.35 . The compound is typically stored at 4 degrees Celsius and is in powder form .

Synthesis Analysis

The synthesis of tert-butyl carbamates, which are related to the compound , can be achieved through various methods. One such method involves the palladium-catalyzed synthesis of N-Boc-protected anilines . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (3-(ethylamino)-2,2-dimethylpropyl)carbamate . The InChI code of the compound is 1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15) .

Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Physical And Chemical Properties Analysis

The compound is in powder form . It has a molecular weight of 230.35 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

“tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate” is a chemical compound with the molecular formula C12H26N2O2 . It is often used as a building block in chemical synthesis .

Protective Group in Organic Synthesis

This compound is commonly used as a protective group for amine functionalities in organic synthesis . The tert-butyl carbamate (Boc) group is particularly useful because it is stable under a variety of conditions and can be removed selectively without affecting other functional groups .

Cross-linking Agent

It can also be used as a cross-linking agent in polymer materials, enhancing the mechanical properties and thermal stability of the material .

Research and Development

Due to its unique chemical structure, “tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate” is often used in research and development settings. Scientists use it to explore new reactions, develop novel materials, and study biological systems .

Pharmaceutical Industry

While specific applications in the pharmaceutical industry are not mentioned in the search results, compounds with similar structures are often used in drug discovery and development. They can serve as intermediates in the synthesis of more complex molecules or as scaffolds for the design of new drugs .

Material Science

In material science, this compound could potentially be used in the development of new materials with unique properties. Its ability to act as a cross-linking agent could be particularly useful in creating materials with enhanced strength and stability .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-7-13-8-12(5,6)9-14-10(15)16-11(2,3)4/h13H,7-9H2,1-6H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTISVWSYKNHWSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-6-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2603490.png)

![5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2603491.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2603494.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2603502.png)

![2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2603506.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)